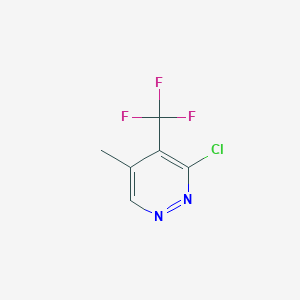

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine

Beschreibung

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms). Its substituents include a chlorine atom at position 3, a methyl group at position 5, and a trifluoromethyl group at position 4.

Eigenschaften

IUPAC Name |

3-chloro-5-methyl-4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-11-12-5(7)4(3)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGMYNCXNFSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine typically involves the following steps:

Condensation Reaction: 3-Chloropyridine is reacted with methyl ethyl ketone to form 3-Chloro-5-methylpyridine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, considering appropriate reaction conditions and safety measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-5-methyl-4-(trifluoromethyl)pyridazine with key pyridazine derivatives, focusing on substituent effects, reactivity, and functional utility.

Substituent Position and Electronic Effects

Reactivity in Substitution Reactions

- Chlorine Replacement: In 3-chloro-5-methyl-4-(trifluoromethyl)pyridazine, the chlorine at position 3 is likely susceptible to nucleophilic displacement. The adjacent CF₃ group at position 4 may polarize the C-Cl bond, accelerating substitution compared to non-CF₃ analogs (e.g., 4,5-dichloro derivatives in ).

Stability Under Basic Conditions :

Pharmaceutical Relevance

- 3-Chloro-5-(trifluoromethyl)pyridazine () serves as a precursor in synthesizing aminocyclopentane carboxamides, which modulate chemokine receptors . Its trifluoromethyl group enhances metabolic stability and lipophilicity.

Biologische Aktivität

3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

- Molecular Formula : C6H4ClF3N2

- SMILES : CC1=CN=NC(=C1C(F)(F)F)Cl

- InChI : InChI=1S/C6H4ClF3N2/c1-3-2-11-12-5(7)4(3)6(8,9)10/h2H,1H3

Biological Activity Overview

Research indicates that 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine exhibits notable anticancer and antibacterial properties. The following sections detail specific findings related to these activities.

Anticancer Activity

A study investigated the synthesis and anticancer activities of various pyridazine derivatives, including 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine. The compound was assessed for its efficacy against several human cancer cell lines.

In Vitro Studies

The compound demonstrated significant cytotoxic activity against breast cancer cell lines T-47D and MDA-MB-231. The results from the Sulforhodamine B (SRB) assay indicated that:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 11l | T-47D | 20.1 |

| 11m | MDA-MB-231 | 43.8 |

| Control | MCF10A (non-tumor) | >100 |

The IC50 values indicate that compounds 11l and 11m exhibited potent inhibitory effects on tumor cell proliferation while sparing non-tumorigenic cells, suggesting a favorable therapeutic index.

The mechanism of action was further elucidated through cell cycle analysis and Annexin V-FITC apoptosis assays. The treatment with compounds 11l and 11m resulted in:

- Increased early apoptotic cells in T-47D from 0.81% to 6.39% and late apoptotic cells from 0.19% to 27.2%.

- For MDA-MB-231, early apoptosis increased from 0.56% to 3.38%, and late apoptosis from 0.24% to 23.60%.

These findings indicate that the compound induces apoptosis in breast cancer cells, primarily through cell cycle arrest and apoptosis pathways .

Antibacterial Activity

In addition to its anticancer properties, research has shown that derivatives of pyridazines, including 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This was evidenced by chemical genetic studies that implicated efflux mechanisms in the observed antibacterial effects .

Case Studies

One noteworthy case involved the application of this compound in combination therapies with established anticancer drugs like doxorubicin. The combination showed enhanced cytotoxicity in tumor cell lines while maintaining low toxicity in non-tumorigenic cells, indicating potential for overcoming drug resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Chloro-5-methyl-4-(trifluoromethyl)pyridazine and its derivatives?

- Methodology :

- Stepwise functionalization : Begin with chlorination of the pyridazine ring, followed by regioselective introduction of the trifluoromethyl group using reagents like trifluoromethyl copper complexes or iodotrifluoromethane. Methylation can be achieved via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .

- Fusion reactions : For derivatives, fuse intermediates (e.g., 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) with aliphatic/aromatic amines in a solvent-free system at 120–140°C to yield pyridazine-amine adducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : Use and NMR to confirm trifluoromethyl group integration and substitution patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives.

- HPLC-MS : Monitor reaction progress and quantify byproducts (e.g., dechlorinated intermediates) using reverse-phase C18 columns and electrospray ionization .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during trifluoromethylation or chlorination?

- Experimental design :

- Compare trifluoromethylation via radical pathways (e.g., photoredox catalysis) versus electrophilic substitution. Radical methods may favor C-4 positions due to steric effects, while electrophilic routes target electron-rich sites.

- Use kinetic studies (e.g., time-resolved IR spectroscopy) to track intermediate formation under varying temperatures and solvent polarities .

Q. What strategies resolve contradictory data in byproduct formation during coupling reactions?

- Data analysis framework :

- Byproduct profiling : Employ GC-MS or LC-QTOF to identify minor products (e.g., dehalogenated species or dimerization artifacts).

- Mechanistic validation : Use isotopic labeling () to trace chlorine displacement pathways in Suzuki-Miyaura couplings .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., C-3 chlorine vs. C-5 methyl groups).

- Validate predictions with kinetic experiments using amines of varying nucleophilicity (e.g., aniline vs. piperidine) .

Q. What role does this compound play in agrochemical lead optimization?

- Case study :

- Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit herbicidal targets like acetolactate synthase (ALS).

- Optimize logP and metabolic stability by substituting the methyl group with polar moieties (e.g., hydroxymethyl) while retaining trifluoromethyl’s electron-withdrawing effects .

Q. How does the compound interact with biological targets in medicinal chemistry applications?

- Experimental design :

- Use surface plasmon resonance (SPR) to measure binding affinity to kinase domains (e.g., p38 MAP kinase).

- Compare IC values of derivatives with modified pyridazine cores (e.g., pyrimidine replacements) to assess scaffold flexibility .

Q. What industrial waste management protocols are recommended for large-scale synthesis?

- Best practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.